Felinine

Description

Properties

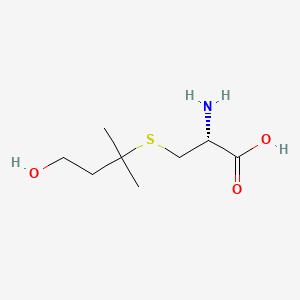

IUPAC Name |

(2R)-2-amino-3-(4-hydroxy-2-methylbutan-2-yl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S/c1-8(2,3-4-10)13-5-6(9)7(11)12/h6,10H,3-5,9H2,1-2H3,(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFERABFGYYJODC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCO)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197036 | |

| Record name | Felinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-09-0 | |

| Record name | Felinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Felinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Felinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FELININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V49J0ABL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Chemical Structure and Properties of L-Felinine

Abstract

L-felinine, a unique sulfur-containing amino acid, is a fascinating and pivotal molecule primarily found in the urine of species belonging to the Felidae family.[1][2] Initially identified as a component of cat urine, L-felinine is now understood to be a crucial precursor to volatile sulfur-containing compounds that act as putative pheromones, playing a significant role in feline chemical communication, including territorial marking.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, metabolism, and biological significance of L-felinine. Furthermore, it details established analytical methodologies for its detection and quantification, offering valuable insights for researchers in chemical ecology, veterinary science, and drug development.

Chemical Identity and Physicochemical Properties

L-felinine is systematically known as (2R)-2-Amino-3-[(3-hydroxy-1,1-dimethylpropyl)thio]propanoic acid or S-(3-Hydroxy-1,1-dimethylpropyl)-L-cysteine.[1][6] It is a derivative of the amino acid L-cysteine.[3]

Chemical Structure

The structure of L-felinine features a cysteine backbone with its sulfur atom linked to a tertiary carbon of a 3-hydroxy-1,1-dimethylpropyl group.

Caption: Chemical structure of L-Felinine.

Physicochemical Data

The key physicochemical properties of L-felinine are summarized in the table below, providing essential data for its handling, storage, and analysis.

| Property | Value | Reference(s) |

| CAS Number | 471-09-0 | [3][6][7] |

| Molecular Formula | C₈H₁₇NO₃S | [3][6][7] |

| Molecular Weight | 207.29 g/mol | [3][6][7] |

| Appearance | White to off-white solid | [1] |

| Melting Point | >151-162 °C (decomposes) | [1][3] |

| Solubility | Slightly soluble in water and methanol; Soluble in DMSO | [1][7] |

| SMILES Code | NC(O)=O | [7] |

| InChI Key | IFERABFGYYJODC-LURJTMIESA-N | [6][7] |

| Storage | Long-term at -20°C under an inert atmosphere | [1][7] |

Biosynthesis and Metabolism

The production of L-felinine is a sophisticated, multi-organ process, beginning in the liver and culminating in the kidneys. This pathway underscores a unique aspect of feline metabolism.

The Biosynthetic Pathway

The synthesis of L-felinine is not a direct process but involves a series of enzymatic reactions:

-

Hepatic Conjugation: The pathway initiates in the liver, a central metabolic organ responsible for detoxification and synthesis.[8] Here, a condensation reaction occurs between glutathione (a tripeptide of glutamate, cysteine, and glycine) and isopentenyl pyrophosphate to form 3-methylbutanolglutathione (3-MBG).[6][9]

-

Transport and Initial Processing: 3-MBG is transported via the bloodstream to the kidneys.[10] In the kidney's epithelial tissue, the enzyme γ-glutamyl transpeptidase (γ-GTP) acts on 3-MBG, cleaving the glutamate residue to form 3-methylbutanol-cysteinylglycine (MBCG).[6][9]

-

Final Hydrolysis by Cauxin: The final and rate-limiting step is catalyzed by cauxin, a carboxylesterase found in high concentrations in cat urine.[5][9] Cauxin, produced exclusively in the kidneys of Felidae species, hydrolyzes the dipeptide bond in MBCG, releasing L-felinine and glycine into the urine.[6][9][11]

A portion of MBCG can also be acetylated to form N-acetylfelinine, which is found in smaller concentrations in cat excrement.[6][9]

Caption: Biosynthetic pathway of L-Felinine from precursors in the liver and kidney.

Regulation and Excretion

This compound production is highly regulated. Its excretion rates are dependent on age, sex, and hormonal status, with levels increasing significantly after three months of age.[11] Intact male cats excrete substantially higher amounts (up to 95 mg/day) compared to females (around 19 mg/day), and production is lower in castrated animals.[4][12] This suggests a link to testosterone regulation. Furthermore, dietary availability of sulfur-containing amino acids, particularly cystine, can directly influence the rate of this compound synthesis.[13]

Metabolic Fate: The Genesis of Odor

L-felinine itself is odorless.[5][14] Its significance lies in its role as a stable precursor that, upon excretion in urine, undergoes slow degradation by microbial lyases. This breakdown releases volatile thiols, most notably 3-mercapto-3-methylbutan-1-ol (MMB).[6][9][14] MMB and other related volatile compounds are responsible for the characteristic and pungent odor of cat urine.[14][15] This delayed release mechanism is an efficient strategy for long-lasting territorial marking.

Biological Function and Applications

The primary biological function of L-felinine is tied to chemical communication. The volatile derivatives produced from its degradation are believed to function as pheromones that convey information about the individual's sex, age, and reproductive status, serving to mark territory and attract mates.[5][6]

Beyond communication, these compounds have ecological implications. The scent of MMB can induce a significant stress response and even panic in mice, acting as a kairomone that signals the presence of a predator.[2][14]

From a clinical perspective, L-felinine metabolism is closely linked to kidney function. Recent studies have shown that urinary this compound levels decrease significantly in cats with renal disease.[15] This suggests that L-felinine or the ratio of its precursors could serve as a potential, stable biomarker for the early detection of feline kidney dysfunction.[15]

Analytical Methodologies

Accurate quantification of L-felinine and its precursors is essential for research into feline physiology, disease diagnostics, and chemical ecology. Liquid chromatography coupled with mass spectrometry (LC/MS) is the gold standard for this analysis.

Experimental Protocol: Quantification by LC-MS/MS

This protocol outlines a robust method for the simultaneous quantification of L-felinine, MBCG, and MBG in feline urine.

1. Sample Preparation:

- Thaw frozen urine samples at room temperature.

- Vortex each sample for 15 seconds to ensure homogeneity.

- Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cellular debris and precipitates.

- Transfer the supernatant to a new microcentrifuge tube.

- Perform a 1:100 dilution of the supernatant using ultrapure water.

- Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

2. Chromatographic Conditions (HPLC):

- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient Elution:

- 0-1 min: 2% B

- 1-5 min: Linear gradient to 98% B

- 5-7 min: Hold at 98% B

- 7.1-10 min: Re-equilibrate at 2% B

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40°C.

- Injection Volume: 5 µL.

3. Mass Spectrometric Conditions (MS/MS):

- Ionization Mode: Electrospray Ionization, Positive (ESI+).

- Acquisition Mode: Multiple Reaction Monitoring (MRM).

- Key MRM Transitions (precursor ion → product ion):

- L-Felinine: m/z 208.1 → 131.1

- MBCG: m/z 265.1 → 131.1

- MBG: m/z 394.2 → 263.2

- Instrument Parameters: Optimize nebulizer gas, drying gas flow, and temperature according to the specific instrument manufacturer's guidelines. For example, a drying gas temperature of 250°C might be used.[15]

4. Data Analysis:

- Generate a standard curve for each analyte using certified reference standards.

- Quantify the concentration of L-felinine, MBCG, and MBG in the urine samples by interpolating their peak areas against the respective standard curves.

- Normalize the concentrations to urinary creatinine levels to account for variations in urine dilution.[16]

// Nodes

Sample [label="1. Urine Sample Collection", shape=ellipse, fillcolor="#FBBC05"];

Prep [label="2. Sample Preparation\n(Centrifuge, Dilute, Filter)"];

HPLC [label="3. HPLC Separation\n(C18 Column)"];

MS [label="4. MS/MS Detection\n(ESI+, MRM Mode)"];

Data [label="5. Data Acquisition"];

Analysis [label="6. Quantification\n(Standard Curve & Normalization)"];

Result [label="Result:\nConcentrations of this compound,\nMBCG, and MBG", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Sample -> Prep;

Prep -> HPLC;

HPLC -> MS;

MS -> Data;

Data -> Analysis;

Analysis -> Result;

}

Caption: A typical experimental workflow for the quantification of L-Felinine via LC-MS/MS.

Conclusion

L-felinine stands as a molecule of significant interest at the intersection of chemistry, biology, and veterinary medicine. Its well-defined biosynthetic pathway, originating from common metabolic precursors but culminating through a felid-specific enzyme, highlights a unique evolutionary adaptation. As a stable, odorless precursor to potent volatile signals, it provides an elegant biological solution for sustained chemical communication. The ongoing research into its role as a biomarker for renal disease opens new avenues for non-invasive diagnostics in feline health. The robust analytical methods now available will undoubtedly facilitate deeper exploration into the full scope of L-felinine's biological functions and its potential applications in veterinary science and beyond.

References

-

MEL Science. (n.d.). Cats rule the world with the help of chemistry. Retrieved from [Link]

-

Wikiwand. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of -glutamylfelinylglycine. Retrieved from [Link]

-

Hendriks, W. H., Moughan, P. J., Tarttelin, M. F., & Woolhouse, A. D. (1995). This compound: a urinary amino acid of Felidae. Comparative Biochemistry and Physiology. B, Biochemistry & Molecular Biology, 112(4), 581–588. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Miyazaki, M., et al. (2024). Reduction of urinary this compound in domestic cats with renal diseases leads to decreased catty odor. Journal of Veterinary Medical Science, 86(5), 663-670. Retrieved from [Link]

-

RIKEN. (2006). How cats produce their distinctive smell. Retrieved from [Link]

-

Do, L. (2025). Hepatic Lymphatic System and Its Current Understanding in Liver-Related Pathophysiology. BioRender. Retrieved from [Link]

-

Miyazaki, M., Yamashita, T., Suzuki, A., & Yasuda, M. (2006). A major urinary protein of the domestic cat regulates the production of this compound, a putative pheromone precursor. Chemistry & Biology, 13(10), 1071-1079. Retrieved from [Link]

-

Miyazaki, M., Yamashita, T., Suzuki, A., & Yasuda, M. (2006). A Major Urinary Protein of the Domestic Cat Regulates the Production of this compound, a Putative Pheromone Precursor. ResearchGate. Retrieved from [Link]

-

Frontiers. (2026). Ultrasonographic evaluation demonstrating safer needle–organ distances in a novel quadratus lumborum block technique in cats. Frontiers in Veterinary Science. Retrieved from [Link]

-

MDPI. (n.d.). Mapping Feline Oncology in Portugal: A National Characterization. Retrieved from [Link]

-

Rutherfurd, S. M., et al. (2002). Isolation and Characterization of a this compound-Containing Peptide From the Blood of the Domestic Cat (Felis Catus). Journal of Biological Chemistry. Retrieved from [Link]

-

Hendriks, W. H., et al. (2008). Urinary this compound excretion in intact male cats is increased by dietary cystine. The Journal of Nutrition. Retrieved from [Link]

-

FAO AGRIS. (n.d.). This compound: a urinary amino acid of Felidae. Retrieved from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. researchgate.net [researchgate.net]

- 3. biosynth.com [biosynth.com]

- 4. This compound: a urinary amino acid of Felidae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How cats produce their distinctive smell | RIKEN [riken.jp]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. medkoo.com [medkoo.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound - Wikiwand [wikiwand.com]

- 10. Isolation and characterization of a this compound-containing peptide from the blood of the domestic cat (Felis catus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A major urinary protein of the domestic cat regulates the production of this compound, a putative pheromone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound: a urinary amino acid of Felidae [agris.fao.org]

- 13. Urinary this compound excretion in intact male cats is increased by dietary cystine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cats rule the world with the help of chemistry | MEL Chemistry [melscience.com]

- 15. Reduction of urinary this compound in domestic cats with renal diseases leads to decreased catty odor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Technical Monograph: Discovery, Biosynthesis, and Isolation of Felinine

Executive Summary

Felinine is a unique sulfur-containing amino acid found exclusively in the urine of Felidae species, most notably the domestic cat (Felis catus).[1] While odorless itself, this compound acts as a stable carrier for the volatile pheromone 3-mercapto-3-methylbutan-1-ol (MMB), which is released upon degradation.

For researchers in chemical ecology and renal drug development, this compound is more than a scent precursor; it is a biomarker of renal function and androgenic activity. Its production is regulated by cauxin , a major urinary protein and carboxylesterase.[2][3] This guide synthesizes the classical isolation techniques established by Westall (1953) with modern LC-MS/MS quantification protocols, providing a comprehensive workflow for isolation and analysis.

Chemical Identity and Significance[1]

This compound is a thioether resulting from the condensation of cysteine and an isoprenoid-derived moiety.[1] Unlike typical amino acids, its excretion represents a significant metabolic cost to the animal, particularly intact males.[1]

| Property | Specification |

| IUPAC Name | (2R)-2-amino-3-(4-hydroxy-2-methylbutan-2-ylthio)propanoic acid |

| Formula | C₈H₁₇NO₃S |

| Molecular Weight | 207.29 g/mol |

| Precursor | 3-methylbutanol-glutathione (3-MBG) |

| Key Metabolite | 3-mercapto-3-methylbutan-1-ol (MMB) - The "Catty" Odor |

| Solubility | Highly soluble in water; insoluble in non-polar organic solvents.[3] |

Critical Insight: this compound is excreted as a stable, non-volatile zwitterion. The characteristic "catty" odor arises only after the molecule degrades (hydrolysis or bacterial action), releasing the volatile thiol MMB. This delayed release mechanism allows territorial marks to persist over time.

The Biosynthetic Engine: The Cauxin Pathway[3]

Understanding the isolation of this compound requires understanding its origin. It is not synthesized directly in the kidney but is the end-product of a multi-organ pathway involving the liver and kidney.

The rate-limiting step in this compound excretion is the hydrolysis of the intermediate 3-MBCG by cauxin (carboxylesterase 5A).[3] Cauxin is secreted specifically by the proximal straight tubular cells of the kidney, making this compound a direct correlate of renal protein secretion efficiency.

Biosynthetic Pathway Diagram

Figure 1: The metabolic trajectory of this compound from hepatic synthesis to environmental release.[3] Note the critical role of Cauxin in the kidney.

Classical Isolation: The Westall Method (1953)[5]

While modern labs use mass spectrometry for quantification, the isolation of bulk this compound for use as a chemical standard relies on the principles established by R.G. Westall. This method exploits the amphoteric nature of the amino acid.

Mechanism of Action

The protocol uses a cation-exchange resin. At acidic pH, this compound is positively charged and binds to the resin, while non-ionic impurities (sugars, urea) pass through. Elution with a base (ammonia) neutralizes the charge, releasing the purified amino acid.

Protocol: Bulk Isolation from Urine

-

Collection & Preservation:

-

Collect urine from intact male cats (highest cauxin/felinine output).[1]

-

Crucial: Acidify immediately to pH 2.0 with acetic acid to prevent bacterial degradation of this compound into MMB.

-

-

Deproteinization:

-

Cation Exchange (The Capture):

-

Resin: Sulfonated polystyrene resin (e.g., Dowex 50 or Zeo-Karb 215 equivalent) in H+ form.

-

Loading: Pass acidified urine through the column.

-

Wash: Flush with distilled water until the effluent is urea-free (monitor via urease test or refractive index).

-

-

Elution:

-

Elute with 2M NH₄OH (Ammonia).

-

Collect fractions that react positively to Ninhydrin (purple color).

-

-

Crystallization:

-

Evaporate the ammoniacal eluate under reduced pressure (rotary evaporator, <40°C).

-

Recrystallize the residue from aqueous ethanol. This compound forms characteristic needle-like crystals.

-

Modern Quantification: LC-MS/MS Protocol

For pharmacokinetic studies or renal disease monitoring, bulk isolation is unnecessary. We utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification.

Author's Note: The challenge in this compound analysis is its polarity. It retains poorly on standard C18 columns. Therefore, HILIC (Hydrophilic Interaction Liquid Chromatography) is the stationary phase of choice.

Workflow Diagram

Figure 2: Analytical workflow for trace quantification of this compound in biological fluids.

Step-by-Step Protocol

-

Sample Preparation:

-

Thaw urine samples at room temperature.

-

Aliquot 20 µL of urine.

-

Add 20 µL of Internal Standard (IS). Recommendation: Use S-carboxymethyl-L-cysteine or synthesized deuterated this compound.

-

-

Extraction:

-

Add 160 µL of Acetonitrile (ACN) to precipitate proteins (Cauxin).

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 × g for 10 minutes at 4°C.

-

-

LC Conditions:

-

Column: HILIC amide column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 90% B to 50% B over 10 minutes.

-

-

MS/MS Parameters (ESI Positive Mode):

-

Precursor Ion: m/z 208.1 [M+H]⁺

-

Product Ions:

-

m/z 88.1 (Quantifier - characteristic of the amino acid backbone).

-

m/z 102.1 (Qualifier).

-

-

Source Temp: 400°C.

-

Data & Validation: Method Comparison

The choice between classical and modern methods depends entirely on the application (Synthesis vs. Analysis).

| Feature | Classical (Westall/Ion Exchange) | Modern (LC-MS/MS) |

| Primary Use | Bulk isolation for standards/synthesis. | Diagnostics, biomarkers, metabolic profiling. |

| Sample Volume | High (>100 mL urine). | Low (<50 µL urine). |

| Purity | ~95% (requires recrystallization). | N/A (Separation occurs analytically). |

| Detection Limit | Milligram range. | Nanogram/mL range.[1][6] |

| Key Interference | Urea (must be washed thoroughly). | Matrix effects (requires internal standard). |

| Time to Result | 2-3 Days. | 15 Minutes. |

References

-

Westall, R. G. (1953).[6][7] The amino acids and other ampholytes of urine.[1][2][6][7][8][9] 2. The isolation of a new sulphur-containing amino acid from cat urine.[1][3][6][7] Biochemical Journal, 55(2), 244–248.[3][7]

-

Miyazaki, M., et al. (2006).[2][4][5][10] A major urinary protein of the domestic cat regulates the production of this compound, a putative pheromone precursor.[10] Chemistry & Biology, 13(10), 1071–1079.

-

Hendriks, W. H., et al. (1995).[3][6][11] this compound: a urinary amino acid of Felidae.[1][2][3][6][4][12] Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 112(4), 581-588.

-

Futsuta, A., et al. (2018). LC-MS/MS quantification of this compound metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus).[5][9][12] Journal of Chromatography B, 1072, 94-99.[5]

Sources

- 1. This compound: a urinary amino acid of Felidae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. How cats produce their distinctive smell | RIKEN [riken.jp]

- 5. Reduction of urinary this compound in domestic cats with renal diseases leads to decreased catty odor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gwern.net [gwern.net]

- 7. The amino acids and other ampholytes of urine. 2. The isolation of a new sulphur-containing amino acid from cat urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-depth characterisation of the urine metabolome in cats with and without urinary tract diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LC-MS/MS quantification of this compound metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Role of Cauxin in the Feline-Specific Production of Felinine: A Technical Guide

Abstract

The domestic cat (Felis catus) utilizes a sophisticated and unique system of chemical communication, central to which is the urinary excretion of the sulfur-containing amino acid, felinine. The production of this key semiochemical is entirely dependent on the enzymatic activity of cauxin, a high-abundance carboxylesterase secreted into the urine from the kidneys. This technical guide provides an in-depth exploration of the cauxin-felinine axis, detailing the biochemical mechanism, authoritative experimental protocols for its study, and its broader physiological and research implications. We will examine the enzymatic hydrolysis of the this compound precursor, 3-methylbutanol-glutathionyl-cysteine (3-MBCG), catalyzed by cauxin, and present validated methodologies for the expression, purification, and functional analysis of this pivotal enzyme. Furthermore, we provide a robust protocol for the quantification of this compound and its related metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a cornerstone technique in the field.

Introduction: The Biochemical Basis of Feline Chemical Signaling

Feline chemical communication is a critical component of social structure, territorial marking, and reproductive signaling. A key molecule in this chemical lexicon is this compound, which upon excretion and subsequent degradation by microbial enzymes, releases volatile thiols responsible for the characteristic odor of tomcat urine. The biosynthesis of this compound is a two-step process initiated in the liver and completed in the kidneys.

-

Hepatic Synthesis of the Precursor: The journey begins with the conjugation of glutathione to 3-methyl-3-sulfanylbutan-1-ol. Subsequent enzymatic steps lead to the formation of the stable, non-volatile precursor, 3-methylbutanol-glutathionyl-cysteine (3-MBCG). This precursor is then transported via the bloodstream to the kidneys.

-

Renal Processing by Cauxin: In the proximal tubules of the kidneys, the enzyme cauxin (Carboxylesterase Auxin-like) plays the indispensable role. Cauxin specifically hydrolyzes the γ-glutamyl-cysteinyl bond of the precursor molecules, which ultimately leads to the formation of this compound.

This guide focuses on the second, definitive step: the function of cauxin. Understanding this enzyme's mechanism is not only fundamental to feline biology but also presents opportunities for developing interventions to modulate urine odor in domestic cats and for studying novel enzymatic pathways.

Cauxin: A High-Abundance Renal Carboxylesterase

Cauxin is a 70-kDa glycoprotein belonging to the carboxylesterase superfamily. It is one of the most abundant proteins found in cat urine, with concentrations varying significantly based on the sex and hormonal status of the animal, being particularly high in intact adult males.

Gene, Structure, and Expression

The cauxin gene is expressed predominantly in the kidney, where the protein is synthesized and subsequently secreted into the urine. Structurally, cauxin possesses a canonical α/β-hydrolase fold characteristic of carboxylesterases, featuring a catalytic triad of Ser-His-Asp residues within its active site. It is this active site that confers its specific hydrolytic activity towards the this compound precursor.

Enzymatic Function in this compound Production

The primary and most well-characterized function of cauxin is the catalysis of the rate-limiting step in this compound biosynthesis.

Reaction: Cauxin + 3-methylbutanol-glutathionyl-cysteine (3-MBCG) → Cauxin + this compound Precursor + Glutamate

Specifically, cauxin hydrolyzes the peptide bond between the glutamate and cysteine residues of the precursor molecule. This reaction releases the this compound precursor, which is then further processed by peptidases to yield this compound. The specificity of cauxin for this unique substrate underscores its specialized role in feline physiology.

Figure 1: The biochemical pathway of this compound production.

Methodologies for Studying the Cauxin-Felinine Axis

Investigating the function of cauxin requires a combination of protein biochemistry and analytical chemistry techniques. The following protocols are foundational for any laboratory working on this system.

Protocol: Quantification of this compound in Urine by LC-MS/MS

The gold-standard for accurately quantifying this compound in a complex biological matrix like urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers exceptional sensitivity and specificity.

Causality of Experimental Choices:

-

Protein Precipitation: Urine contains high concentrations of proteins (like cauxin itself) that can interfere with chromatographic separation and ionize poorly. Acetonitrile is used to denature and precipitate these proteins.

-

Chromatography (HILIC): this compound is a small, polar amino acid. Hydrophilic Interaction Liquid Chromatography (HILIC) is chosen over traditional reverse-phase chromatography because it provides superior retention and separation for such polar analytes.

-

Tandem Mass Spectrometry (MS/MS): To differentiate this compound from other molecules with the same mass (isobars), MS/MS is essential. A specific precursor ion (the mass of this compound) is selected and fragmented to produce unique product ions. This transition (precursor → product) is highly specific and used for quantification, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Step-by-Step Methodology:

-

Sample Preparation:

-

Thaw frozen urine samples on ice.

-

Vortex each sample for 15 seconds to ensure homogeneity.

-

Transfer 50 µL of urine to a 1.5 mL microcentrifuge tube.

-

Add 200 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., ¹³C-labeled this compound).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% acetonitrile, 5% water, 0.1% formic acid).

-

Transfer to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start with 95% B, hold for 1 minute, decrease to 40% B over 5 minutes, hold for 2 minutes, then return to 95% B and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for this compound: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z). Note: Specific m/z values must be determined empirically on the instrument used.

-

Instrument Parameters: Optimize capillary voltage, source temperature, and collision energy for maximum signal intensity for the this compound-specific transition.

-

-

-

Data Processing:

-

Integrate the peak area for the this compound MRM transition and the internal standard MRM transition.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantify the concentration of this compound in the original sample by comparing this ratio to a standard curve prepared with known concentrations of purified this compound.

-

Figure 2: A generalized workflow for LC-MS/MS quantification.

Data Analysis and Interpretation

Quantitative Data Summary

Proper analysis of cauxin function relies on accurate quantitative data. The concentration of cauxin and its product, this compound, can vary dramatically depending on the physiological state of the cat.

| Analyte | Matrix | Typical Concentration Range (Adult Male Cat) | Method of Detection |

| Cauxin | Urine | 1 - 10 mg/mL | SDS-PAGE, ELISA |

| This compound | Urine | 50 - 200 µg/mL | LC-MS/MS, Amino Acid Analyzer |

| 3-MBCG (Precursor) | Urine | 10 - 50 µg/mL | LC-MS/MS |

Table 1: Representative concentrations of key molecules in the cauxin-felinine pathway. Values are illustrative and can vary widely.

Research Applications and Future Directions

The study of the cauxin-felinine axis holds significant promise for both veterinary science and basic research.

-

Veterinary Applications: Modulating cauxin activity through specific inhibitors could offer a novel approach to controlling the strong odor of male cat urine, a common reason for pet relinquishment. This could involve developing small molecule inhibitors delivered through diet or medication.

-

Animal Welfare and Behavior: A deeper understanding of this compound's role as a semiochemical can lead to new strategies for managing feline stress, and inter-cat aggression, and improving welfare in multi-cat environments.

-

Enzymology and Drug Metabolism: Cauxin serves as an interesting model for a "moonlighting" enzyme with a highly specific, physiologically relevant function that evolved from a more generalist carboxylesterase ancestor. Studying its structure-function relationship can provide insights into enzyme evolution and substrate specificity.

Conclusion

Cauxin is the lynchpin in the biosynthesis of the feline-specific amino acid, this compound. Its role as a highly efficient and specific renal carboxylesterase highlights a unique evolutionary adaptation for chemical communication. The methodologies presented in this guide, particularly the robust LC-MS/MS protocol, provide the necessary tools for researchers to accurately probe this pathway. Future investigations into the inhibition and regulation of cauxin will not only deepen our understanding of feline physiology but also pave the way for practical applications in animal health and welfare.

References

-

Miyazaki, M., Yamashita, T., Suzuki, Y., Saito, Y., Soeta, S., Taira, H., & Suzuki, A. (2006). A major urinary protein of the domestic cat regulates the production of this compound, a putative pheromone precursor. Chemistry & Biology, 13(10), 1071–1079. [Link]

-

Hendriks, W. H., Moughan, P. J., Tarttelin, M. F., & Woolhouse, A. D. (1995). This compound: a urinary amino acid of the domestic cat (Felis catus). Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 112(4), 581-588. [Link]

-

Yamanaka, H., Koyama, Y., Omura, S., et al. (2020). Crystal structure of cauxin, a urinary carboxylesterase of the domestic cat (Felis catus), and its substrate recognition. Journal of Biochemistry, 168(1), 69-81. [Link]

-

Stanton, L. A., Williams, M. A., & Zakian, V. A. (1989). A survey of the major urinary proteins of the Felidae. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 92(2), 335-338. [Link]

-

Rutherfurd-Markwick, K.J., & Hendriks, W.H. (2012). This compound: The Sulfur-Containing Amino Acid of Cats. In: Preedy, V.R. (eds) Handbook of Nutrients for Food and Health. CRC Press. [Link]

Felinine: The Metabolic Architecture of Feline Chemical Signaling

This technical guide details the biochemistry, physiological role, and analytical characterization of Felinine (2-amino-7-hydroxy-5,5-dimethyl-4-thiaheptanoic acid), a unique sulfur-containing amino acid critical to chemical communication in Felidae.

A Technical Guide for Researchers in Chemical Ecology and Drug Discovery

Executive Summary

This compound is a species-specific sulfur-containing amino acid excreted in high concentrations (up to 95 mg/day in intact males) in the urine of the domestic cat (Felis catus) and closely related felids.[1] Unlike typical metabolic waste, this compound functions as a pro-pheromone . It is odorless when excreted but serves as the obligate precursor to 3-mercapto-3-methyl-1-butanol (MMB) , the volatile thiol responsible for the characteristic odor of cat urine and territorial marking.

This guide delineates the cauxin-mediated biosynthetic pathway, the mechanism of pheromone release, and validated LC-MS/MS protocols for quantification. These pathways present novel targets for managing intraspecific signaling and controlling environmental odors in veterinary and consumer applications.

Chemical Identity & Properties

This compound is a structural analog of cysteine, modified with a terpene-derived moiety.

| Property | Detail |

| IUPAC Name | (2R)-2-amino-3-[(3-hydroxy-1,1-dimethylpropyl)thio]propanoic acid |

| Chemical Formula | C₈H₁₇NO₃S |

| Molecular Weight | 207.29 g/mol |

| Solubility | Highly soluble in water; insoluble in non-polar organic solvents. |

| Precursor Role | Hydrolyzed to 3-mercapto-3-methyl-1-butanol (MMB).[2] |

| Stability | Stable in sterile urine; degrades rapidly in the presence of bacterial urease/lyase. |

Biosynthetic Mechanism: The Cauxin Pathway

The production of this compound is a highly regulated, multi-organ process involving the liver and kidney. It represents a metabolic intersection between glutathione metabolism and isoprenoid biosynthesis.

The Pathway

-

Hepatic Synthesis (Precursor Formation): Glutathione conjugates with isopentenyl pyrophosphate (IPP) to form 3-methylbutanol-glutathione (3-MBG) .[3]

-

Renal Transport & Processing: 3-MBG is transported to the kidney, where it is processed by γ-glutamyl transpeptidase (GGT) and dipeptidases to form 3-methylbutanol-cysteinylglycine (3-MBCG) .

-

Cauxin-Mediated Hydrolysis (The Commitment Step): In the proximal tubule, the enzyme Cauxin (carboxylesterase 5A) specifically hydrolyzes 3-MBCG to release This compound and glycine.

-

Environmental Activation: Post-excretion, microbial lyases degrade this compound into the volatile pheromone MMB .

Pathway Visualization

Caption: The Cauxin-dependent biosynthetic pathway of this compound from hepatic precursors to environmental pheromone release.

The "Pheromone Precursor" Hypothesis

This compound itself is non-volatile and odorless. Its evolutionary function relies on a "time-release" mechanism.

-

Latency: Fresh urine from a healthy cat has a mild odor. The characteristic "tomcat" smell develops over time.

-

Mechanism: Commensal bacteria (e.g., Pseudomonas spp.) possess cysteine-S-conjugate β-lyases that cleave the C-S bond in this compound.

-

Product: The cleavage releases 3-mercapto-3-methyl-1-butanol (MMB) .[2] MMB is a volatile thiol with a detection threshold in the parts-per-billion (ppb) range.

-

Biological Signal: High this compound levels correlate with intact male status (testosterone-dependent) and likely signal territorial dominance and reproductive fitness to conspecifics.

Analytical Characterization: LC-MS/MS Protocol

Quantifying this compound and its metabolites requires high specificity due to the complex urine matrix. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[4]

Experimental Workflow

The following protocol is designed for the simultaneous quantification of this compound, 3-MBCG, and N-acetylthis compound in feline urine.

Reagents:

-

Internal Standard (IS): S-carboxymethyl-L-cysteine (SCMC) or deuterated this compound (if available).

-

Mobile Phase A: 0.1% Formic acid in Water (v/v).[5]

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile (v/v).

Step-by-Step Protocol:

-

Sample Collection: Collect voided urine or perform cystocentesis. Store at -80°C immediately to prevent bacterial degradation.

-

Clarification: Centrifuge urine at 10,000 x g for 10 min at 4°C to remove particulates.

-

Dilution (Critical Step):

-

This compound concentrations in male urine are extremely high (>1 mM).

-

Dilute supernatant 1:1000 or 1:5000 with Mobile Phase A to bring within the linear dynamic range of the MS detector and minimize matrix effects.

-

-

Internal Standard Addition: Spike diluted sample with IS to a final concentration of 1 µM.

-

LC Separation:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Gradient: 0-2 min (1% B), 2-5 min (1% -> 50% B), 5-6 min (Wash), 6-8 min (Re-equilibration).

-

-

MS/MS Detection: Electrospray Ionization (ESI) in Positive Mode.

Mass Spectrometry Parameters

Note: Transitions based on theoretical fragmentation of [M+H]+ precursor.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| This compound | 208.1 | 191.1 | 15 | Quantifier (Loss of NH₃) |

| 208.1 | 162.1 | 20 | Qualifier (Loss of HCOOH) | |

| 3-MBCG | 379.2 | 208.1 | 18 | Quantifier (this compound fragment) |

| N-Acetylthis compound | 250.1 | 208.1 | 15 | Quantifier (Loss of Acetyl) |

Workflow Diagram

Caption: Validated LC-MS/MS workflow for high-throughput quantification of urinary this compound.

Implications for Drug & Product Development

The this compound-cauxin axis offers unique targets for biotechnology:

-

Odor Control (Cauxin Inhibitors):

-

Inhibiting the enzyme Cauxin would prevent the hydrolysis of 3-MBCG into this compound.

-

Result: Urine contains only the non-volatile precursor 3-MBCG, significantly reducing the formation of MMB and the associated "cat smell" in litter boxes.

-

-

Attractants/Repellents:

-

Synthetic analogs of MMB (derived from this compound) are potent attractants for felids and can be used in wildlife management (e.g., census of wild populations like Bobcats or Leopards).

-

-

Biomarkers:

-

Urinary this compound levels correlate with testosterone. It can serve as a non-invasive biomarker for determining the neuter status of stray cats or monitoring hormonal health in breeding programs.

-

References

-

Miyazaki, M., et al. (2006). "A Major Urinary Protein of the Domestic Cat Regulates the Production of this compound, a Putative Pheromone Precursor."[2] Chemistry & Biology. Link

-

Hendriks, W. H., et al. (1995). "this compound: a urinary amino acid of Felidae." Comparative Biochemistry and Physiology B. Link

-

Miyazaki, M., et al. (2018). "LC-MS/MS quantification of this compound metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus)."[3] Journal of Chromatography B. Link

-

Apps, P., et al. (2014). "The 'tomcat compound' 3-mercapto-3-methylbutanol occurs in the urine of free-ranging leopards but not in African lions." Biochemical Systematics and Ecology. Link

-

Sparkes, A. H., et al. (2006). "The biological function of Cauxin, a major urinary protein of the domestic cat." RIKEN Research. Link

Sources

- 1. This compound: a urinary amino acid of Felidae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. LC-MS/MS quantification of this compound metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]

Methodological & Application

Application Note: Precision LC-MS/MS Quantification of Felinine in Urine and Tissues

Executive Summary

Felinine (2-amino-7-hydroxy-5,5-dimethyl-4-thiaheptanoic acid) is a sulfur-containing amino acid unique to Felidae species. It serves as a precursor to putative pheromones and is a critical biomarker for feline metabolic health and chemical ecology. While urinary concentrations are high (millimolar range), tissue and serum levels are trace, necessitating a versatile analytical platform.

This guide details a robust LC-MS/MS protocol for quantifying this compound across diverse matrices. Unlike traditional colorimetric assays which lack specificity, this method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with positive electrospray ionization (ESI+) to retain and resolve this polar zwitterion without derivatization.

Biological Context & Target Analyte[1]

This compound biosynthesis is a multi-tissue process involving the liver and kidneys. Understanding this pathway is crucial for selecting the correct matrix and interpreting data.

Biosynthetic Pathway

The synthesis begins in the liver with the conjugation of glutathione and isopentenyl pyrophosphate (IPP) to form 3-methylbutanol-glutathione (MBG) . MBG is transported to the kidney, where it is processed by

Figure 1: Biosynthetic pathway of this compound from hepatic precursors to urinary excretion.[1]

Method Development Strategy

Chromatography: Why HILIC?

This compound is a polar amino acid (logP < 0). Traditional Reversed-Phase (C18) chromatography results in poor retention near the void volume, leading to high ion suppression from salts.

-

Recommendation: Use Zwitterionic HILIC (ZIC-HILIC) or Amide columns. These phases retain polar analytes via water-layer partitioning, allowing elution with high-organic mobile phases that enhance ESI desolvation efficiency.

Internal Standard (IS) Selection

-

Gold Standard:

-Felinine (Custom synthesis required, labeling the dimethyl group). -

Practical Alternative: S-Carboxymethyl-L-cysteine or Methionine-d3 . These share structural homology (thioether/amino acid core) and ionization behavior.

Experimental Protocols

Reagents & Materials

-

Standards: this compound (>98% purity), S-Carboxymethyl-L-cysteine (IS).

-

Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

-

Column: Merck SeQuant® ZIC-HILIC (100 x 2.1 mm, 3.5 µm) or Waters XBridge Amide.

Sample Preparation Workflows

Workflow A: Urine (High Concentration)

Target Range: 0.5 – 5.0 mM

-

Thaw urine samples at room temperature and vortex for 30s.

-

Centrifuge at 10,000 x g for 5 min to remove particulates.

-

Dilution: Dilute supernatant 1:1000 with Mobile Phase B (ACN + 0.1% FA).

-

Note: Massive dilution is required to prevent detector saturation and matrix effects.

-

-

IS Addition: Add Internal Standard to a final concentration of 1 µM.

-

Transfer to autosampler vials.

Workflow B: Tissue/Serum (Trace Analysis)

Target Range: 1 – 100 µM

-

Homogenization: Weigh 50 mg tissue (Liver/Kidney). Add 450 µL cold 80% Methanol/Water .

-

Lysis: Homogenize using bead beater (2 cycles, 30s, 6000 rpm).

-

Extraction: Incubate on ice for 10 min to precipitate proteins.

-

Centrifugation: Spin at 14,000 x g for 10 min at 4°C.

-

Supernatant Transfer: Collect supernatant.

-

Evaporation (Optional): If sensitivity is low, dry under N2 stream and reconstitute in 100 µL 80% ACN.

-

Filtration: Filter through 0.22 µm PTFE plate before injection.

Figure 2: Dual workflow for high-abundance (urine) and low-abundance (tissue) matrices.

LC-MS/MS Conditions

Chromatographic Parameters

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with FA).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 35°C.

-

Injection Vol: 2 µL.

Gradient Table:

| Time (min) | % B (Organic) | State |

|---|---|---|

| 0.0 | 90% | Initial |

| 1.0 | 90% | Hold |

| 6.0 | 50% | Elution Gradient |

| 6.1 | 90% | Re-equilibration |

| 10.0 | 90% | End |

Mass Spectrometry Parameters

-

Source: ESI Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Gas Temp: 300°C.

-

Nebulizer: 45 psi.

MRM Transitions: Optimization Note: The transition 208.1 → 162.1 corresponds to the loss of formic acid (HCOOH), a characteristic fragmentation for amino acids. The secondary transition 208.1 → 122.1 likely corresponds to the loss of the hydroxy-dimethyl-thio side chain.

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Dwell (ms) | Type |

| This compound | 208.1 | 162.1 | 15 | 50 | Quantifier |

| This compound | 208.1 | 122.1 | 25 | 50 | Qualifier |

| This compound | 208.1 | 191.1 | 10 | 50 | Qualifier (-NH3) |

| IS (Cys-Analog) | 180.0 | 134.0 | 15 | 50 | Quantifier |

Validation & Quality Control

To ensure Trustworthiness , the method must be validated according to FDA/EMA bioanalytical guidelines.

Matrix Effect Assessment

Feline urine is hyper-concentrated.[2] You must calculate the Matrix Effect (ME):

-

Acceptance Criteria: 85% - 115%.

-

Correction: If ME < 80% (suppression), increase the dilution factor (e.g., 1:2000) or switch to a more retentive HILIC column to separate this compound from early-eluting salts.

Linearity and Range

-

Urine Curve: 0.1 µM to 100 µM (post-dilution concentrations).

-

Tissue Curve: 10 nM to 10 µM.

-

Regression: Linear

weighting.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| RT Shift | HILIC equilibration issues | Ensure at least 10 column volumes of re-equilibration time between runs. |

| Signal Suppression | Co-eluting salts | Divert flow to waste for the first 1.0 min. Increase dilution of urine. |

| Peak Tailing | pH mismatch | Ensure Mobile Phase A is buffered (Ammonium Formate) to pH 3.0 to protonate the amino group. |

| Carryover | High conc.[2] samples | Use a needle wash of 50:50 MeOH:Water with 0.1% FA. |

References

-

Futsuta, A., et al. (2018). "LC-MS/MS quantification of this compound metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus)."[1] Journal of Chromatography B, 1072, 94–99.[1]

-

Hendriks, W. H., et al. (1995). "this compound: a urinary amino acid of Felidae." Comparative Biochemistry and Physiology Part B, 112(4), 581-588.

-

Miyazaki, M., et al. (2006). "Cauxin, a major urinary protein of the domestic cat, regulates this compound excretion." Chemistry & Biology, 13(10), 1071-1079.

- Sparkman, O. D., et al. "Mass Spectrometry Desk Reference.

Sources

- 1. LC-MS/MS quantification of this compound metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Establishment and Validation of Sensitive Liquid Chromatography-Tandem Mass Spectrometry Method for Aldosterone Quantification in Feline Serum with Reference Interval Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

Application Notes and Protocols for the Laboratory Synthesis of Felinine

Abstract

This document provides a comprehensive guide for the laboratory synthesis of felinine, (2R)-2-amino-7-hydroxy-5,5-dimethyl-4-thiaheptanoic acid, a unique sulfur-containing amino acid of significant interest in chemical ecology and animal physiology. The protocol herein details a robust and stereocontrolled synthetic route, commencing from readily available L-cysteine. The synthesis employs a strategic application of protecting groups, a key Michael addition step, and subsequent stereoselective reduction to furnish the target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also a deep dive into the chemical rationale, purification strategies, and analytical characterization of synthetic this compound.

Introduction and Scientific Background

This compound is a naturally occurring amino acid found in the urine of several species of the family Felidae, most notably the domestic cat (Felis catus)[1][2]. Its biological significance is multifaceted; it is a precursor to 3-mercapto-3-methylbutan-1-ol (MMB), a potent thiol responsible for the characteristic odor of cat urine and a putative pheromone involved in territorial marking[1]. The biosynthesis of this compound involves the conjugation of isopentenyl pyrophosphate with glutathione, followed by a series of enzymatic transformations[1].

The unique structure of this compound, featuring a chiral center and a tertiary alcohol, presents an interesting challenge for synthetic chemists. Access to a reliable and scalable synthetic route is crucial for further investigation into its biological roles, its potential as a biomarker, and for the development of related compounds with applications in animal behavior modification and veterinary diagnostics.

This application note describes a synthetic strategy centered around the conjugate addition of a protected L-cysteine derivative to an α,β-unsaturated ketone, a method that allows for the efficient construction of the carbon-sulfur bond and the introduction of the characteristic side chain.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of this compound (1) points towards a disconnection at the C-S bond, suggesting a Michael addition of a protected L-cysteine derivative to a suitable α,β-unsaturated carbonyl compound. This leads to two key starting materials: L-cysteine (2) and mesityl oxide (4-methyl-3-penten-2-one) (3).

Caption: Retrosynthetic analysis of this compound.

To ensure the regioselectivity of the Michael addition at the thiol group and to prevent unwanted side reactions at the amino and carboxyl groups of L-cysteine, a protection strategy is paramount. The chosen strategy involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, the carboxyl group as a methyl ester, and the thiol group with a trityl (Trt) group. The trityl group is particularly advantageous as it can be selectively removed to unmask the nucleophilic thiol for the Michael addition.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification will be performed using column chromatography, and the final product will be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Chiral purity will be assessed by chiral High-Performance Liquid Chromatography (HPLC)[3][4][5][6].

Synthesis of Protected L-Cysteine Methyl Ester (7)

This multi-step procedure protects the functional groups of L-cysteine to prepare it for the key Michael addition reaction.

Step 1: Protection of L-Cysteine

The commercially available N-Boc-S-trityl-L-cysteine (5) is the starting point for this synthesis. This compound has the amino and thiol groups already protected.

Step 2: Esterification of the Carboxylic Acid

The carboxylic acid of N-Boc-S-trityl-L-cysteine (5) is converted to a methyl ester to prevent its participation in subsequent reactions.

-

Procedure:

-

To a solution of N-Boc-S-trityl-L-cysteine (5) (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Add anhydrous methanol (5 equivalents) dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-S-trityl-L-cysteine methyl ester (6).

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 3: Selective Deprotection of the Thiol Group

The trityl group is selectively removed to expose the thiol for the Michael addition.

-

Procedure:

-

Dissolve the purified N-Boc-S-trityl-L-cysteine methyl ester (6) in a mixture of DCM and triethylsilane (TES) (10 equivalents).

-

Cool the solution to 0 °C and add trifluoroacetic acid (TFA) dropwise (20% v/v in DCM).

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with toluene to remove residual TFA.

-

The resulting crude N-Boc-L-cysteine methyl ester (7) is used in the next step without further purification.

-

Michael Addition of Protected Cysteine to Mesityl Oxide (8)

This is the key bond-forming step in the synthesis of the this compound backbone.

-

Procedure:

-

Dissolve the crude N-Boc-L-cysteine methyl ester (7) in a suitable solvent such as methanol.

-

Add mesityl oxide (3) (1.2 equivalents) to the solution.

-

Add a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to initiate the Michael addition.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Once the reaction is complete, quench with a mild acid (e.g., saturated NH₄Cl solution).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting β-keto sulfide (8) by flash column chromatography.

-

Reduction of the Ketone (9)

The ketone functionality of the Michael adduct is stereoselectively reduced to the corresponding secondary alcohol.

-

Procedure:

-

Dissolve the purified β-keto sulfide (8) in anhydrous methanol and cool to 0 °C.

-

Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirring solution[2][7][8][9].

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of acetone, followed by water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The resulting protected this compound derivative (9) can be purified by flash column chromatography if necessary.

-

Deprotection to Yield this compound (1)

The final step involves the removal of the Boc and methyl ester protecting groups to yield the free amino acid, this compound.

-

Procedure:

-

Dissolve the protected this compound derivative (9) in a solution of 6 M hydrochloric acid.

-

Heat the reaction mixture at reflux for 4-6 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude this compound hydrochloride salt is obtained as a residue.

-

Purification of this compound

The final product is purified by ion-exchange chromatography to remove any inorganic salts and byproducts.

-

Procedure:

-

Dissolve the crude this compound hydrochloride in a minimal amount of water.

-

Load the solution onto a strong cation exchange resin (e.g., Dowex 50WX8) that has been pre-equilibrated with water.

-

Wash the column with deionized water to remove any unbound impurities.

-

Elute the bound this compound with a gradient of aqueous ammonia (e.g., 0.1 M to 2 M).

-

Collect the fractions and monitor for the presence of this compound using a suitable method (e.g., ninhydrin test or TLC).

-

Combine the fractions containing pure this compound and concentrate under reduced pressure to remove the ammonia.

-

Lyophilize the resulting aqueous solution to obtain pure this compound (1) as a white solid.

-

Synthetic Workflow and Data

Caption: Synthetic workflow for the laboratory synthesis of this compound.

Table 1: Summary of Reagents and Expected Yields

| Step | Key Reagents | Expected Yield (%) |

| Esterification (5 → 6) | DCC, DMAP, Methanol | 85-95 |

| Selective Thiol Deprotection (6 → 7) | TFA, TES | >95 (crude) |

| Michael Addition (7 + 3 → 8) | Mesityl Oxide, DBU | 70-85 |

| Ketone Reduction (8 → 9) | NaBH₄ | 80-95 |

| Final Deprotection (9 → 1) | 6 M HCl | 75-90 |

| Overall Yield | 40-60 |

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by a battery of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of this compound. The spectra should be compared with literature data if available, or analyzed to ensure all expected signals are present with the correct integration and multiplicity[10][11].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized this compound, confirming its elemental composition[11][12].

-

Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric purity of the synthesized L-felinine should be assessed using a chiral HPLC column to ensure that no racemization occurred during the synthesis[3][4][5][6].

-

Melting Point: The melting point of the purified this compound should be determined and compared to any reported values.

Troubleshooting and Safety Considerations

-

Incomplete Reactions: If TLC analysis indicates an incomplete reaction, consider extending the reaction time or adding a slight excess of the limiting reagent.

-

Purification Challenges: If purification by column chromatography is difficult, consider using an alternative solvent system or a different stationary phase. For the final purification of the highly polar this compound, ion-exchange chromatography is strongly recommended.

-

Safety: Standard laboratory safety precautions should be followed at all times. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the laboratory synthesis of this compound. By following the outlined procedures for synthesis, purification, and characterization, researchers can obtain high-purity this compound for a variety of scientific investigations. The modular nature of this synthetic route also opens up possibilities for the synthesis of this compound analogs for structure-activity relationship studies.

References

-

This compound. In Wikipedia; 2023. [Link]

-

Hendriks, W. H.; Moughan, P. J.; Tarttelin, M. F.; Woolhouse, A. D. This compound: a urinary amino acid of Felidae. Comp. Biochem. Physiol. B Biochem. Mol. Biol.1995 , 112 (4), 581–588. [Link]

-

Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

-

Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Royal Society of Chemistry. [Link]

-

Chad's Prep. 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). YouTube. [Link]

-

James, A. D.; et al. Preliminary demonstration of benchtop NMR metabolic profiling of feline urine: chronic kidney disease as a case study. BMC Res Notes2022 , 15 (1), 23. [Link]

-

Futsuta, A.; et al. LC-MS/MS quantification of this compound metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus). J. Chromatogr. B Analyt. Technol. Biomed. Life Sci.2018 , 1072, 298–305. [Link]

-

N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine. PubChem. [Link]

-

Diaz-Rodriguez, V.; et al. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. Org. Lett.2012 , 14 (21), 5648–5651. [Link]

-

Characterisation of Canine and Feline Breast Tumours, Their Metastases, and Corresponding Primary Cell Lines Using LA-REIMS and DESI-MS Imaging. MDPI. [Link]

-

Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent. [Link]

-

James, M. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Wallworth, D. Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

-

Asymmetric reductions by sodium borohydride of ketone-.beta.-cyclodextrin complexes. J. Org. Chem.1982 , 47 (13), 2643–2646. [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

-

a urinary NMR metabolic profiles from feline subjects S1-S4 collected... ResearchGate. [Link]

-

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

-

N-tert-Butoxycarbonyl‑N‑(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Bioconjugate Chemistry. [Link]

-

Doskey, E. C. Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D -Cysteine Building Block for Incorporation into Microbisporicins. LSU Scholarly Repository. [Link]

-

Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

Sources

- 1. Preliminary demonstration of benchtop NMR metabolic profiling of feline urine: chronic kidney disease as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. agilent.com [agilent.com]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 7. rsc.org [rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. LC-MS/MS quantification of this compound metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus) - PubMed [pubmed.ncbi.nlm.nih.gov]

Gas chromatography-mass spectrometry for felinine derivative analysis

Application Note: High-Throughput Quantification of Felinine in Feline Urine via Methyl Chloroformate (MCF) Derivatization GC-MS

Executive Summary

This application note details a robust, high-throughput protocol for the quantification of This compound (2-amino-7-hydroxy-5,5-dimethyl-4-thiaheptanoic acid) in feline urine. Unlike traditional silylation (TMS) methods which are moisture-sensitive and require time-consuming lyophilization, this protocol utilizes Methyl Chloroformate (MCF) derivatization.

Key Advantages:

-

Aqueous Compatibility: Reaction proceeds directly in urine; no drying required.

-

Speed: Derivatization completes in <60 seconds at room temperature.

-

Stability: MCF derivatives are chemically stable for days, unlike hydrolytically unstable TMS derivatives.

-

Specificity: Excellent separation of this compound from the complex urinary matrix.

Introduction & Biological Context

This compound is a sulfur-containing amino acid unique to felids, serving as a biological precursor to the species-specific pheromone 3-mercapto-3-methyl-1-butanol (MMB) . Its excretion is regulated by testosterone and the kidney-specific protein Cauxin (carboxylesterase).

Accurate quantification of this compound is critical for:

-

Pheromone Research: Understanding chemical communication and territorial marking.

-

Nutritional Studies: Assessing sulfur amino acid metabolism and dietary requirements.

-

Renal Health Monitoring: this compound production correlates with kidney function and Cauxin activity.

Biological Pathway: From Biosynthesis to Signaling

The following diagram illustrates the metabolic pathway of this compound, highlighting the role of Cauxin and the eventual degradation into volatile signals.

Figure 1: Biosynthetic pathway of this compound. Cauxin acts as the gatekeeper enzyme in the kidney, hydrolyzing 3-MBCG to release free this compound into the urine.

Experimental Design & Logic

Why Methyl Chloroformate (MCF)?

This compound is an amino acid with a thiol-ether side chain. Direct GC analysis is impossible due to its polarity and non-volatility.

-

Mechanism: MCF reacts with the amino group (forming a carbamate) and the carboxyl group (forming a methyl ester). The hydroxyl group on the side chain may also be carbonylated depending on conditions.

-

Reaction:

-

Benefit: The reaction is instantaneous and autocatalytic in the presence of pyridine/methanol. It extracts the derivative into the organic phase (Chloroform) immediately, separating it from salts and urea in urine.

Internal Standard Selection

To ensure accuracy, use Norvaline or Methionine-d3 . Norvaline is a non-proteinogenic amino acid absent in cat urine, making it an ideal, cost-effective internal standard (IS) that behaves similarly to this compound during derivatization.

Detailed Protocol

Reagents & Equipment

-

Reagents:

-

Methyl Chloroformate (MCF) - Handle in fume hood (Toxic/Lachrymator).

-

Methanol (MeOH), Anhydrous.

-

Pyridine (Anhydrous).

-

Chloroform (CHCl3) or Isooctane.

-

Sodium Bicarbonate (1M solution).

-

Internal Standard: Norvaline (2 mM in 0.1 M HCl).

-

-

Equipment:

-

GC-MS (Single Quadrupole or Triple Quad).

-

Vortex mixer.

-

Centrifuge.

-

Glass inserts and GC vials.

-

Sample Preparation Workflow

Figure 2: Step-by-step MCF derivatization workflow. The dual-spike of MCF ensures complete derivatization of sterically hindered groups.

Instrumental Parameters (GC-MS)

| Parameter | Setting | Rationale |

| Column | DB-5MS or ZB-5MS (30m x 0.25mm x 0.25µm) | Standard non-polar phase for amino acid derivatives. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for resolution. |

| Injection | 1 µL, Split 10:1 (or Splitless for trace) | Split injection prevents column overload from urea. |

| Inlet Temp | 250°C | Ensures rapid volatilization of derivatives. |

| Oven Program | 70°C (1 min) → 10°C/min → 280°C (3 min) | Slow ramp separates this compound from co-eluting matrix peaks. |

| Transfer Line | 280°C | Prevents condensation of high-boiling derivatives. |

| Ion Source | 230°C (EI, 70 eV) | Standard ionization energy. |

| Acquisition | Scan (40-450 m/z) or SIM | SIM increases sensitivity for this compound quantification. |

Data Analysis & Validation

Identification of this compound-MCF Derivative

Since this compound is a unique amino acid, its fragmentation pattern must be confirmed with a pure standard. However, based on MCF chemistry, the expected derivative is N-methoxycarbonyl this compound methyl ester .

-

Predicted Molecular Weight:

-

This compound (MW 207) + Methyl Ester (+14) + N-Carbamate (+58) + O-Carbonate (on side chain OH, +58) ≈ 337 Da .

-

Note: If the side chain hydroxyl is sterically hindered, it may remain underivatized (MW 279). Validation Step: Run a pure this compound standard to confirm the dominant species.

-

-

Diagnostic Ions (SIM Mode): For quantification, select ions that are characteristic of the methoxycarbonyl moiety and the specific side chain.

-

m/z 88: (Common to all MCF-amino acids, [H3COOC-NH=CH2]+).

-

m/z [M-59]: Loss of carboxymethyl group (-COOCH3).

-

m/z [Molecular Ion]: Look for m/z 337 or 279.

-

Quantification Calculation

Calculate the Response Factor (

The concentration in an unknown sample is then:

Troubleshooting Guide

-

Issue: Low recovery of this compound.

-

Cause: Incomplete derivatization due to high urea content buffering the pH.

-

Fix: Ensure pH is >8 before adding MCF. Increase the volume of Pyridine/Methanol.

-

-

Issue: Emulsion during extraction.

-

Cause: High protein content (Cauxin).

-

Fix: Centrifuge at higher speed (3000 x g) or add a pinch of NaCl to salt out the organic phase.

-

References

-

Miyazaki, M., et al. (2006).[1] "A major urinary protein of the domestic cat regulates the production of this compound, a putative pheromone precursor." Chemistry & Biology, 13(10), 1071-1079.

-

Hendriks, W. H., et al. (1995). "this compound: a urinary amino acid of Felidae." Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 112(4), 581-588.

-

Smart, K. F., et al. (2010). "Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry." Nature Protocols, 5(10), 1709-1729.

-

Villas-Bôas, S. G., et al. (2011). "Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?" Metabolites, 1(1), 3-20.

Sources

Application Note: High-Sensitivity Quantification of Felinine and Metabolites in Feline Serum via HILIC-MS/MS

Abstract & Introduction

Felinine (2-amino-3-(4-hydroxy-6-methyl-2-pyrimidinylsulfanyl)propanoic acid) is a sulfur-containing amino acid unique to the Felidae family.[1][2] While historically quantified in urine to study territorial marking behaviors (as a precursor to the volatile pheromone 3-mercapto-3-methyl-1-butanol, MMB), recent drug development efforts focus on serum this compound as a biomarker for renal transporter activity and sulfur amino acid metabolism.

The biosynthesis of this compound is complex, involving the hepatic conjugation of glutathione with isopentenyl pyrophosphate to form 3-methylbutanol-glutathione (MBG) .[3][4] This precursor is transported to the kidney, processed by

Why Serum Analysis is Critical: Unlike urine, which represents the endpoint of excretion, serum levels of this compound and its precursors (MBG, MBCG) reflect the real-time metabolic flux and renal transport efficiency. However, quantifying these analytes in serum is challenging due to:

-

High Polarity: this compound is zwitterionic, leading to poor retention on standard C18 columns.

-

Low Abundance: Serum concentrations are orders of magnitude lower than urinary concentrations.

-

Instability: The thioether linkage is susceptible to oxidation during sample processing.